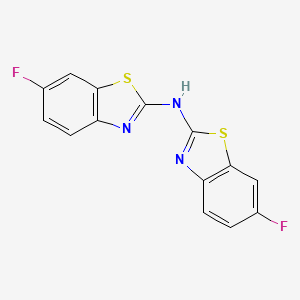

6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2N3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCBVEJNGYSWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of 6-fluoro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Coupling Reaction: The 6-fluoro-1,3-benzothiazole is then coupled with another 6-fluoro-1,3-benzothiazole molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound has been studied for its potential therapeutic effects in various diseases. The following sections detail its applications based on recent research findings.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, exhibit significant anticancer properties.

- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation, such as PI3K and mTOR pathways. For instance, a study demonstrated that certain benzothiazole derivatives showed antiproliferative effects against lung cancer (A549) and breast cancer (MCF-7) cell lines by targeting these pathways .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties.

- Spectrum of Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies have indicated that it possesses significant activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole compounds has been explored in several studies.

- Research Findings : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in cell models, suggesting a role in treating inflammatory diseases .

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and laboratory settings:

- Case Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Mechanism of Action

The mechanism of action of 6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and benzothiazole rings enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

6-fluoro-1,3-benzothiazole: A simpler analog with only one benzothiazole ring.

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)methanimine: A related compound with a nitrophenyl group instead of a second benzothiazole ring.

Uniqueness

6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is unique due to its dual benzothiazole rings and dual fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique electronic properties.

Biological Activity

6-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H8F2N2S2

- Molecular Weight : 298.34 g/mol

- CAS Number : 1105195-09-2

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : These compounds may also provide neuroprotection in models of neurodegenerative diseases.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Interaction with Receptors : It could act on various receptors in the central nervous system, contributing to its neuroprotective effects.

- Induction of Oxidative Stress : By promoting oxidative stress in cancer cells, it may lead to apoptosis.

Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 10 to 50 µg/mL .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, one study reported a reduction in cell viability by over 70% at concentrations of 50 µM after 48 hours of treatment . The compound was found to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research involving animal models of neurodegeneration indicated that this compound could reduce neuronal death caused by oxidative stress. In one experiment, administration of the compound resulted in a significant decrease in markers of oxidative damage compared to control groups .

Data Summary Table

| Biological Activity | Effectiveness | Methodology |

|---|---|---|

| Antimicrobial | MIC: 10 - 50 µg/mL | In vitro susceptibility testing |

| Anticancer | >70% cell viability inhibition | Cell viability assays |

| Neuroprotective | Reduced oxidative damage | Animal model studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.